molecular formula C22H29N3OS B14233172 2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine CAS No. 823220-70-8

2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine

Cat. No.: B14233172
CAS No.: 823220-70-8
M. Wt: 383.6 g/mol
InChI Key: FUIXEQYSIRZTEK-UHFFFAOYSA-N
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Description

This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple an alkene with the pyrimidine ring.

    Attachment of the Benzyloxybutyl Group: The benzyloxybutyl group can be attached through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with a thiol derivative of the pyrimidine ring.

    Formation of the Piperidinyl Group: The piperidinyl group can be introduced through a reductive amination reaction, where a suitable amine reacts with an aldehyde or ketone derivative of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent targeting specific molecular pathways.

    Industry: Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the piperidinyl group may enhance its binding affinity to specific targets, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-yl)pyrimidine: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential applications. The presence of the piperidinyl group, in particular, may enhance its bioactivity and binding affinity to specific molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

823220-70-8

Molecular Formula

C22H29N3OS

Molecular Weight

383.6 g/mol

IUPAC Name

4-ethenyl-2-(4-phenylmethoxybutylsulfanyl)-6-piperidin-1-ylpyrimidine

InChI

InChI=1S/C22H29N3OS/c1-2-20-17-21(25-13-7-4-8-14-25)24-22(23-20)27-16-10-9-15-26-18-19-11-5-3-6-12-19/h2-3,5-6,11-12,17H,1,4,7-10,13-16,18H2

InChI Key

FUIXEQYSIRZTEK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=NC(=N1)SCCCCOCC2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

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